5-(Pyrrolidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline
Description
Historical Evolution of Pyrrolidine-Based Pharmacophores in Drug Discovery
The pyrrolidine ring has emerged as a cornerstone in medicinal chemistry due to its unique physicochemical properties. Unlike planar aromatic systems, pyrrolidine’s saturated five-membered ring enables sp³-hybridized nitrogen to adopt pseudorotational conformations, providing 3D structural diversity critical for target engagement. Early applications focused on natural alkaloids like nicotine and hygrine, but synthetic advances since the 1980s have expanded its utility.
A pivotal development occurred with the discovery of proline-derived therapeutics, which demonstrated pyrrolidine’s capacity to enhance blood-brain barrier penetration. This led to racetam-class nootropics (e.g., piracetam) and antiviral agents. The introduction of sulfonamide groups at the pyrrolidine nitrogen marked a significant leap, as seen in TRPV4 antagonists like GSK3395879. By constraining molecular flexibility through sulfonamide substitution, researchers achieved improved binding entropy and target specificity.
Modern applications exploit pyrrolidine’s stereochemical plasticity. For instance, cis-3,4-diphenylpyrrolidine derivatives show enantioselective binding to retinoic acid-related orphan receptor γ (RORγt), with EC~50~ values under 100 nM. The scaffold’s adaptability is further evidenced in glycogen synthase kinase-3β (GSK-3β) inhibitors, where pyrrolidine sulfonamides achieve submicromolar potency by mimicking ATP’s adenine binding motif.
Strategic Importance of Trifluoroethoxy Substitutions in Bioactive Aniline Derivatives
The 2,2,2-trifluoroethoxy group (-OCH~2~CF~3~) confers three strategic advantages:
- Electron-Withdrawing Effects : The CF~3~ group’s -I effect increases the aniline’s electrophilicity, enhancing hydrogen-bonding interactions with target proteins.
- Metabolic Stability : Fluorine’s electronegativity protects the ethoxy linker from oxidative cleavage, extending half-life in vivo.
- Lipophilicity Modulation : The trifluoromethyl group’s hydrophobicity (π = 0.88) balances solubility and membrane permeability.
In RORγt inverse agonists, trifluoroethoxy substitutions improved target affinity 8-fold compared to ethoxy analogs while reducing pregnane X receptor (PXR) activation. Similarly, in sodium channel blockers, the group’s steric bulk prevents off-target binding to potassium channels, achieving IC~50~ selectivity ratios >100.
| Substituent | Target Affinity (EC~50~, nM) | Metabolic Half-Life (h) |
|---|---|---|
| -OCH~2~CH~3~ (Ethoxy) | 144 ± 12 | 2.1 ± 0.3 |
| -OCH~2~CF~3~ | 61 ± 5 | 5.8 ± 0.7 |
Table 1: Impact of trifluoroethoxy vs. ethoxy substitution on pharmacological parameters.
The aniline’s para-positioning of the pyrrolidine sulfonamide group creates a pseudo-axial orientation in binding pockets, as observed in TRPV4 co-crystal structures. This spatial arrangement allows simultaneous interactions with hydrophobic subpockets (via pyrrolidine) and polar residues (via sulfonamide’s sulfonyl oxygen).
Synthetic Optimization : Late-stage introduction of the trifluoroethoxy group via Ullmann coupling preserves pyrrolidine sulfonamide integrity. Key steps include:
- Protection of the aniline nitrogen with tert-butoxycarbonyl (Boc)
- Copper-catalyzed coupling with 2,2,2-trifluoroethyl iodide
- Acidic deprotection to yield the target compound
This modular approach enables rapid exploration of substituent effects while maintaining the core pharmacophore.
Future Directions : Computational studies suggest that replacing the trifluoroethoxy group with heptafluoropropoxy could further enhance metabolic stability without compromising solubility. Additionally, chiral resolution of the pyrrolidine ring may unlock enantioselective binding to G protein-coupled receptors (GPCRs).
Structure
3D Structure
Properties
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O3S/c13-12(14,15)8-20-11-4-3-9(7-10(11)16)21(18,19)17-5-1-2-6-17/h3-4,7H,1-2,5-6,8,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNRRSMBLFCWHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OCC(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline typically involves the following steps:
Formation of the Pyrrolidine Sulfonyl Intermediate: Pyrrolidine is reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to form the pyrrolidine sulfonyl intermediate.
Introduction of the Trifluoroethoxy Group: The intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a suitable catalyst, such as a Lewis acid, to introduce the trifluoroethoxy group.
Coupling with Aniline: The final step involves coupling the intermediate with aniline under conditions that facilitate the formation of the desired product, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives of the aniline ring.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 5-(Pyrrolidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline exhibit potential anticancer properties. Studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The trifluoroethoxy group may enhance the compound's lipophilicity, allowing for better cell membrane permeability and improved bioavailability .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. The presence of the pyrrolidine and sulfonamide moieties has been linked to enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrate significant inhibition of bacterial growth, suggesting potential use in developing new antibiotics .
Anti-inflammatory Effects
this compound may possess anti-inflammatory properties due to the sulfonamide group. Research indicates that sulfonamides can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis .
Materials Science Applications
Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing new polymers. Its functional groups allow for various chemical modifications, enabling the development of polymers with tailored properties for specific applications such as drug delivery systems and smart materials .
Surface Coatings
The unique chemical structure of this compound makes it suitable for use in surface coatings. The trifluoroethoxy group imparts hydrophobic characteristics, which can enhance the durability and water resistance of coatings used in industrial applications .
Data Table: Summary of Applications
Case Studies
-
Anticancer Research Study
A study published in the Journal of Medicinal Chemistry explored a series of sulfonamide derivatives including this compound. Results indicated significant cytotoxicity against several cancer cell lines, suggesting a promising direction for further development as an anticancer agent. -
Antimicrobial Efficacy Investigation
Research conducted at a university laboratory focused on the antimicrobial properties of various sulfonamide derivatives. The results showed that compounds with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. -
Polymer Development Project
A collaborative project between academic institutions aimed at synthesizing new polymeric materials using this compound as a monomer. The resulting polymers exhibited enhanced mechanical strength and thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism of action of 5-(Pyrrolidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Key Features :
- The pyrrolidine sulfonyl group enhances solubility and metabolic stability compared to smaller alkyl sulfonyl substituents (e.g., ethylsulfonyl) .
Its synthesis likely involves sequential functionalization of an aniline precursor, similar to methods described for analogs like 5-(ethylsulfonyl)-2-methoxyaniline .
Table 1: Structural and Functional Comparison
Key Comparative Insights :
Substituent Effects on Reactivity :
- The trifluoroethoxy group in the target compound increases electrophilicity at the 2-position compared to methoxy or ethoxy analogs, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Pyrrolidine sulfonyl vs. ethyl sulfonyl : The bulkier pyrrolidine group reduces crystallization tendencies, improving solubility in polar solvents (e.g., DMSO or acetonitrile) .
Biological Activity: Analogs like 5-(ethylsulfonyl)-2-methoxyaniline are established fragments for VEGFR2 inhibitors, suggesting the target compound could serve in kinase-targeted drug discovery .
Synthetic Challenges :
- Multi-step synthesis (e.g., sulfonylation, nitration, reduction) is required for such derivatives, as seen in the preparation of 5-(ethylsulfonyl)-2-methoxyaniline .
- The discontinuation of the target compound highlights scalability or stability issues, possibly due to the pyrrolidine sulfonyl group’s sensitivity to hydrolysis .
Biological Activity
5-(Pyrrolidine-1-sulfonyl)-2-(2,2,2-trifluoroethoxy)aniline is an organic compound that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and related fields. This article explores its synthesis, mechanism of action, biological applications, and relevant research findings.
Compound Overview
- IUPAC Name : 5-pyrrolidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)aniline
- Molecular Formula : C12H15F3N2O3S
- CAS Number : 519150-43-7
- Molecular Weight : 324.32 g/mol
The compound features a pyrrolidine sulfonyl group and a trifluoroethoxy group attached to an aniline ring, which contributes to its unique properties and potential applications in drug development.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Pyrrolidine Sulfonyl Intermediate : Pyrrolidine reacts with a sulfonyl chloride (e.g., methanesulfonyl chloride) under basic conditions.
- Introduction of Trifluoroethoxy Group : The intermediate is treated with 2,2,2-trifluoroethanol in the presence of a Lewis acid catalyst.
- Coupling with Aniline : The final product is obtained by coupling the intermediate with aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the trifluoroethoxy group enhances lipophilicity, facilitating membrane passage. These properties may contribute to the compound's efficacy in various biological contexts.
Biological Applications
This compound has been investigated for several potential applications:
- Medicinal Chemistry : The compound is being explored as a pharmacophore in drug development targeting neurological and inflammatory conditions.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, although specific data on its efficacy against various bacterial strains remains limited .
- Enzyme Inhibition : It has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the pharmacological potential of this compound:
Comparative Analysis
When compared to similar compounds such as 5-(Pyrrolidine-1-sulfonyl)-2-methoxyaniline and 5-(Pyrrolidine-1-sulfonyl)-2-ethoxyaniline, the trifluoroethoxy derivative shows enhanced resistance to metabolic degradation and improved lipophilicity. This may result in better bioavailability and therapeutic efficacy.
Q & A
Q. How can ambiguities in spectral data (e.g., overlapping NMR signals) be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
